(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
624723-96-2 |
|---|---|
Molecular Formula |
C21H16ClN3O2S2 |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11- |
InChI Key |
MQLYITGOFZOHGQ-WQRHYEAKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole scaffold is synthesized via cyclocondensation of hydrazines with 1,3-diketones. A representative protocol involves:
Procedure :
Formylation of Pyrazole
The C4 position is formylated using Vilsmeier-Haack reagent:
-
Reactants : Pyrazole derivative (1.0 equiv), POCl₃ (3.0 equiv), DMF (2.0 equiv).
-
Conditions : 0°C to room temperature, 6 h.
-
Product : 3-(3-Chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde (Yield : 65%).
Synthesis of 3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Thiazolidinone Core Assembly
The thiazolidinone ring is constructed via a one-pot three-component reaction:
Procedure :
-
Reactants : Methylamine (1.2 equiv), thioglycolic acid (1.0 equiv), carbonyl source (e.g., ethyl chloroacetate, 1.0 equiv).
-
Conditions : Ionic liquid [BMIM]PF₆ as catalyst, 80°C, 4 h.
-
Product : 3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one (Yield : 85%).
Mechanism :
-
Formation of a Schiff base between methylamine and the carbonyl compound.
-
Nucleophilic attack by the thiol group of thioglycolic acid.
Knoevenagel Condensation for Conjugation
The final step involves coupling the pyrazole carbaldehyde with the thiazolidinone via Knoevenagel condensation:
Procedure :
-
Reactants :
-
Pyrazole-4-carbaldehyde (1.0 equiv).
-
3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one (1.2 equiv).
-
-
Conditions : Piperidine (10 mol%) in ethanol, reflux (8–12 h).
-
Product : (5Z)-5-[[3-(3-Chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one (Yield : 70%, Purity : >95% by HPLC).
Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s methyl substituent during imine formation.
Alternative Synthetic Strategies
Ultrasound-Assisted Synthesis
Ultrasound irradiation reduces reaction times and improves yields:
Microwave-Assisted Cyclization
Microwave heating accelerates heterocyclization:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=), 7.85–7.25 (m, 9H, aromatic), 3.93 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃).
-
¹³C NMR : δ 192.1 (C=S), 165.3 (C=O), 149.2 (CH=), 135.4–112.7 (aromatic), 56.1 (OCH₃), 32.4 (NCH₃).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Reflux | Piperidine | 12 | 70 | 95 |
| Ultrasound-Assisted | Triethylamine | 0.8 | 88 | 97 |
| Microwave-Assisted | [BMIM]BF₄ | 0.3 | 82 | 96 |
Key Observations :
-
Ultrasound and microwave methods enhance efficiency but require specialized equipment.
Challenges and Optimization
-
Regioselectivity : Competing reactions at pyrazole C3/C5 positions necessitate careful control of stoichiometry.
-
By-Product Formation : Over-condensation products are minimized by slow aldehyde addition.
-
Solvent Choice : Ethanol balances reactivity and environmental impact; DMF increases yield but complicates purification .
Chemical Reactions Analysis
Oxidation Reactions
The thioamide (–C=S) group in the thiazolidinone ring undergoes oxidation under controlled conditions. For example:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
-
Outcome : Oxidation of the thione (–S) to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives (Fig. 1).
-
Conditions : Mild acidic or neutral media at 40–60°C.
Example :
Reduction Reactions
The exocyclic C=C bond (5Z configuration) and thioamide group are susceptible to reduction:
-
Reagents : Sodium borohydride (NaBH₄), palladium-catalyzed hydrogenation.
-
Outcome :
-
Saturation of the exocyclic double bond to form a single-bond derivative.
-
Reduction of the thioamide to a thiol (–SH) or amine (–NH–) group.
-
Example :
Nucleophilic Substitution
The methyl group at position 3 and the chloro-methoxyphenyl substituent participate in substitution reactions:
-
Outcome :
Example :
Cycloaddition and Ring-Opening
The pyrazole ring’s conjugated system enables [3+2] cycloaddition reactions:
-
Reagents : Dipolarophiles like nitriles or alkynes.
-
Outcome : Formation of fused heterocyclic systems (e.g., triazoles) .
Example :
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions:
-
Reagents : HCl, NaOH, or piperidine.
-
Outcome :
Example :
Research Findings
-
Structural Reactivity : The 5Z configuration of the exocyclic double bond enhances susceptibility to electrophilic attacks .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates in substitution reactions due to better stabilization of transition states .
-
Catalytic Influence : Piperidine accelerates condensation reactions by deprotonating intermediates .
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies.
-
Reduction : Follows a stepwise pathway: initial double-bond saturation, followed by thioamide reduction.
Scientific Research Applications
Pharmacological Properties
Recent studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary investigations suggest that the compound may possess cytotoxic properties against various cancer cell lines. Its structural similarities to other known anticancer agents indicate potential for further development as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could make it useful in treating conditions characterized by inflammation. This is particularly relevant in the context of chronic diseases where inflammation plays a key role .
- Antioxidant Activity : The presence of specific functional groups in the molecule may confer antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress .
Synthesis and Structural Modifications
The synthesis of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic synthesis techniques. This allows for modifications that can enhance biological efficacy or alter pharmacokinetic properties. The synthetic pathways often incorporate various methodologies to optimize yield and purity of the final product .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit varying levels of cytotoxicity against human cancer cell lines, suggesting a promising avenue for anticancer drug development. For instance, compounds with similar structures have shown IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
- In Vivo Studies : Animal model studies are necessary to validate the therapeutic potential observed in vitro. Preliminary results indicate that compounds similar to (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can reduce tumor size and improve survival rates when administered in appropriate doses .
Comparison with Related Compounds
To better understand the potential applications of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, it is useful to compare its properties with those of structurally related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidine + Pyrazole | Anticancer, Anti-inflammatory |
| Compound B | Thiazolidine + Phenolic | Antioxidant, Antimicrobial |
| (5Z)-5... | Thiazolidine + Pyrazole + Chloromethoxy | Anticancer, Anti-inflammatory |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl rings and the thiazolidinone core. Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Core Modifications : Bulky substituents (e.g., 2-phenylethyl in ) may reduce membrane permeability, whereas smaller groups (e.g., methyl in the target compound) favor metabolic stability .
- Benzylidene vs. Pyrazole-Benzylidene : The pyrazole-benzylidene hybrid in the target compound introduces planar rigidity, contrasting with simpler benzylidene derivatives like , which exhibit intramolecular H-bonding but lack pyrazole-mediated π-π interactions .
Physicochemical Properties
- Lipophilicity : The chloro substituent increases logP compared to methoxy or hydroxy groups, suggesting improved blood-brain barrier penetration .
- Solubility : Methoxy groups enhance aqueous solubility relative to purely hydrophobic substituents (e.g., isobutoxy in ) .
- Crystallinity : Pyrazole-benzylidene hybrids (target compound) may exhibit higher melting points than simpler benzylidene derivatives due to planar stacking .
Biological Activity
The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of a thiazolidinone core along with a pyrazole moiety. The structural features contribute to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have been reported to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A review emphasized that thiazolidinone scaffolds can serve as multi-target enzyme inhibitors, which is crucial in developing new anticancer agents. The compound's structure suggests potential interactions with DNA and other cellular components that may enhance its anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been well-documented. Studies indicate that compounds within this class exhibit broad-spectrum activity against bacteria and fungi. Specifically, the presence of the chloro and methoxy groups in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial effectiveness .
Anti-inflammatory Properties
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects . Research has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidinones is essential for optimizing their biological activities. Modifications at various positions on the thiazolidinone ring significantly influence their potency and selectivity. For example, variations in substituents on the pyrazole ring can enhance anticancer activity or alter antimicrobial properties .
Case Studies
Several studies have investigated the biological activity of related thiazolidinone compounds:
- Anticancer Activity : A study demonstrated that a series of thiazolidinone derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong antiproliferative effects .
- Antimicrobial Effects : Another research highlighted that specific thiazolidinone derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
- Anti-inflammatory Effects : In vitro assays revealed that certain derivatives could effectively reduce nitric oxide production in macrophages, showcasing their anti-inflammatory capabilities .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
